4-(4-Chlorophenyl)-2-hydroxynicotinonitrile
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Overview
Description
This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of appropriate precursors . For example, cyanuric chloride might be reacted with aniline in anhydrous ethanol .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring linked to an imidazole ring . The presence of the chlorophenyl group might influence the electronic properties of the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various functional groups present in the molecule . For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can depend on their structure . For example, chlorophenols are solids at room temperature and have specific melting and boiling points .Scientific Research Applications
1. High-Performance Liquid Chromatography Assays
The application of high-performance liquid chromatography (HPLC) has been significant in the analysis of chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This technique, capable of resolving chlorophenoxy/benzonitrile mixtures, demonstrates the analytical potential of HPLC in identifying and quantifying substances like 4-(4-Chlorophenyl)-2-hydroxynicotinonitrile in biological specimens (Flanagan & Ruprah, 1989).
2. Electrochemical Sensors
Graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been utilized for the selective sensing of chlorophenols, such as 4-chlorophenol. These sensors exhibit strong enrichment effects and superior catalytic activity, illustrating the role of advanced materials in enhancing the detection sensitivity of chlorophenols (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
3. Photocatalytic Degradation
Visible-light-driven photocatalytic degradation of chlorophenols, such as 4-chlorophenol, using graphitic carbon nitride-based nanocomposites demonstrates the application in environmental remediation. These nanocomposites effectively degrade chlorophenols from aqueous media, highlighting the potential of photocatalytic processes in treating toxic organic pollutants (Akintunde et al., 2022).
4. Advanced Oxidation Processes
Research into advanced oxidation processes, such as using peroxymonosulfate with nano-MnO2/UV irradiation, has been conducted for the degradation of chlorophenols. These studies assess the effectiveness of such processes in industrial wastewater treatment, demonstrating the application of these methods in environmental management (Eslami, Hashemi, & Ghanbari, 2018).
5. Molecular Imprinting and Photocatalysis
The synthesis and study of molecules like 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, which exhibit properties such as blue fluorescence and high thermal stability, contribute to the development of new materials with potential applications in molecular imprinting and photocatalysis (Suwunwong, Chantrapromma, & Fun, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-3-1-8(2-4-9)10-5-6-15-12(16)11(10)7-14/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRJTJFDIJVNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydroxynicotinonitrile |
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